methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties. The presence of functional groups such as the furan ring and tetrahydrothiophene moiety may enhance its biological activity by influencing its interaction with biological targets. The molecular formula is C22H19N3O5S with a molecular weight of approximately 437.5 g/mol .
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown promise against Mycobacterium tuberculosis, with specific derivatives demonstrating significant inhibitory effects .
- Anticancer Properties : Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For example, certain derivatives have displayed IC50 values in the nanomolar range against cancer cell lines .
- PPARα Activation : Studies have indicated that pyrazolo[3,4-b]pyridine derivatives can act as selective activators of peroxisome proliferator-activated receptor alpha (PPARα), which is relevant for metabolic disorders .
Antimycobacterial Activity
A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). The results showed that compounds with specific substitutions at the N(1) and C(6) positions exhibited promising antituberculotic activity. Notably, one derivative demonstrated an IC50 value significantly lower than standard treatments .
Compound | Substituents | IC50 (µM) | Activity |
---|---|---|---|
16a | N(1)CH₃, C(6)CO₂Et | 0.5 | Antitubercular |
16b | N(1)C₆H₅ | 0.8 | Antitubercular |
Anticancer Activity
In another study focusing on TRK inhibition, several pyrazolo[3,4-b]pyridine derivatives were synthesized and tested on various cancer cell lines. Compound C03 showed an IC50 of 56 nM against TRKA and exhibited selective inhibition against the Km-12 cell line with an IC50 of 0.304 µM .
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
C03 | TRKA | 56 | High |
C03 | Km-12 | 304 | Moderate |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. For instance, the binding mode observed in PPARα activation studies suggests that the compound forms critical interactions within the ligand-binding domain that are essential for receptor activation .
Eigenschaften
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-29-22(26)16-12-17(18-8-5-10-30-18)23-21-19(16)20(14-6-3-2-4-7-14)24-25(21)15-9-11-31(27,28)13-15/h2-8,10,12,15H,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIYITSTLNEZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.